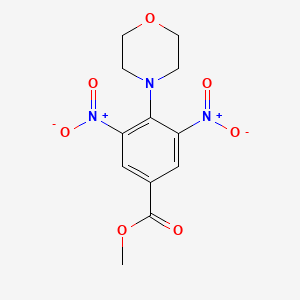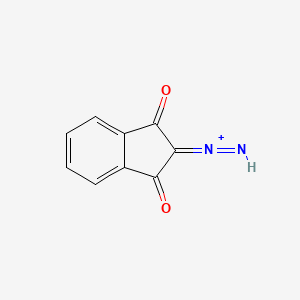
Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a morpholine ring and two nitro groups attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate typically involves the nitration of methyl 4-(morpholin-4-yl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Aqueous sodium hydroxide, reflux conditions.
Oxidation: Hydrogen peroxide, mild temperature conditions.
Major Products Formed
Reduction: Methyl 4-(morpholin-4-yl)-3,5-diaminobenzoate.
Substitution: 4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid.
Oxidation: this compound N-oxide.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro groups make it a versatile building block for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are tested for their ability to inhibit specific enzymes and pathways in biological systems.
Medicine: Research is ongoing to explore its potential as a drug candidate. Its structural features make it a promising lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The morpholine ring enhances the compound’s solubility and facilitates its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(morpholin-4-yl)-3,5-diaminobenzoate: A reduced form of the compound with amino groups instead of nitro groups.
4-(Morpholin-4-yl)-3,5-dinitrobenzoic acid: The carboxylic acid derivative of the compound.
Methyl 4-(morpholin-4-yl)-3,5-dinitrobenzoate N-oxide: An oxidized form of the compound with an N-oxide group.
Uniqueness
This compound is unique due to its combination of a morpholine ring and nitro groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential biological activities set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C12H13N3O7 |
|---|---|
Molekulargewicht |
311.25 g/mol |
IUPAC-Name |
methyl 4-morpholin-4-yl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C12H13N3O7/c1-21-12(16)8-6-9(14(17)18)11(10(7-8)15(19)20)13-2-4-22-5-3-13/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
YLCGOIWLQUQPLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N2CCOCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707719.png)

![N'-[(E)-(Furan-2-YL)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11707725.png)


![(3E)-1-benzyl-5-bromo-1H-indole-2,3-dione 3-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone]](/img/structure/B11707746.png)

![Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-](/img/structure/B11707766.png)
![(5E)-5-{[5-(4-iodophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11707770.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707778.png)
![(2Z)-2-[(2,4-dichlorophenyl)methylene]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B11707782.png)
![(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium](/img/structure/B11707785.png)
